1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Estrogen receptor Ligand-binding dynamics X‑ray crystallography

1,3-Benzenediol, 4-[2-(phenylmethyl)-7-(trifluoromethyl)-2H-indazol-3-yl]- (CAS 1429059-07-3, PDB ligand ID 1GJ) is a fully synthetic, non-steroidal small molecule belonging to the 2H-indazole class. It functions as a constrained estrogen receptor‑α (ERα) ligand that adopts a single binding orientation within the ligand-binding domain, as demonstrated by its co-crystal structure at 2.06 Å resolution.

Molecular Formula C21H15F3N2O2
Molecular Weight 384.3 g/mol
Cat. No. B12641621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-
Molecular FormulaC21H15F3N2O2
Molecular Weight384.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=C3C=CC=C(C3=N2)C(F)(F)F)C4=C(C=C(C=C4)O)O
InChIInChI=1S/C21H15F3N2O2/c22-21(23,24)17-8-4-7-16-19(17)25-26(12-13-5-2-1-3-6-13)20(16)15-10-9-14(27)11-18(15)28/h1-11,27-28H,12H2
InChIKeyHVRNTWAUEFENJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-: Procurement-Relevant Identity and Pharmacological Context


1,3-Benzenediol, 4-[2-(phenylmethyl)-7-(trifluoromethyl)-2H-indazol-3-yl]- (CAS 1429059-07-3, PDB ligand ID 1GJ) is a fully synthetic, non-steroidal small molecule belonging to the 2H-indazole class. It functions as a constrained estrogen receptor‑α (ERα) ligand that adopts a single binding orientation within the ligand-binding domain, as demonstrated by its co-crystal structure at 2.06 Å resolution [1]. The compound is designated ‘constrained WAY-derivative 6b’ in the primary literature and serves as a chemical probe for dissecting ligand-binding dynamics versus allosteric signaling outcomes at ERα [2].

1
Constrained single-pose ERα binding Homogeneous liganded state for allosteric studies
2
GREB1-centric transcriptional output Isolates proliferative signaling from anti-inflammatory pathways
3
Prolonged coactivator residence time Supports kinetic discrimination of binding vs. functional engagement

1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-: Why In-Class ERα Ligands Cannot Be Freely Interchanged


ERα ligands are not functionally equivalent; their signaling output is dictated by whether they bind in a single static orientation (constrained) or can sample multiple orientations (dynamic) [1]. Generic substitution with a dynamic ligand such as WAY-169916 or estradiol would rewire the downstream transcriptome toward a DBD‑dependent, anti‑inflammatory program, whereas constrained ligands like this compound drive a GREB1‑centric proliferative program with distinct coactivator requirements [1]. Therefore, procurement decisions for mechanistic studies or drug‑discovery cascades must be based on the constrained binding phenotype rather than on simple ERα affinity.

Binding orientation divergence
Constrained single-pose binding may not be replicated by dynamic ERα ligands (e.g., estradiol, WAY-169916); transcriptional reprogramming expected.
Coactivator kinetic mismatch
SRC-3 complex half-life and recruitment kinetics differ substantially; dynamic ligands may shift pharmacodynamic profile in TR-FRET or cell models.
Subtype selectivity shift
ERα/ERβ selectivity ratio differs across indazole analogs; non-selective compounds introduce ERβ-mediated confounding in breast or bone models.

1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-: Head‑to‑Head Quantitative Differentiation Evidence


Constrained Binding Orientation vs. Dynamic Ligands: X‑ray Crystallography

The target compound (1GJ) occupies a single, fixed orientation in the ERα ligand-binding pocket, as evidenced by unambiguous electron density in the 2.06 Å co-crystal structure [1]. In contrast, the dynamic ligand WAY-169916 exhibits dual binding orientations in comparable ERα crystal structures [2].

Binding Orientation
Head-to-head
Single vs. dual pose
Supports homogeneous liganded-state studies
X-ray 2.06 Å (target) vs. 2.30 Å (WAY-169916)
Estrogen receptor Ligand-binding dynamics X‑ray crystallography

Transcriptional Program Specificity: GREB1 Activation vs. DBD‑Dependent Signaling

In MCF‑7 breast cancer cells, the constrained ligand (target compound) induces GREB1 expression as the dominant proliferation‑associated transcript, reflecting a DNA‑binding, coactivator‑recruitment‑dependent pathway [1]. Dynamic ligands such as estradiol activate a broader DBD‑dependent transcriptional signature with concurrent anti‑inflammatory gene induction [1].

Transcriptional Output
Head-to-head
GREB1-centric vs. multi-pathway
Enables isolated GREB1 signaling studies
MCF-7 cells, 10 nM–1 µM, 24 h
Gene expression GREB1 DNA-binding domain

Coactivator Recruitment Bias: Constrained vs. Dynamic ERα Ligands

In time‑resolved FRET assays, the target compound promotes recruitment of the SRC‑3 coactivator peptide to ERα with an efficacy comparable to that of estradiol, yet the kinetic stability of the complex is measurably greater for the constrained ligand [1]. This difference is consistent with the reduced conformational entropy of the constrained ligand–receptor complex.

SRC-3 Complex t½
Cross-study
>60 min (target) vs. ≈15 min (E2)
Supports kinetic coactivator engagement studies
TR-FRET assay; EC50 8.2 nM (target)
Coactivator recruitment Allosteric signaling TR‑FRET

Chemical Topology: Resorcinol Headgroup vs. Mono‑Phenol Comparator 5b

Replacement of the resorcinol ring (present in the target compound) with a simple phenol abolishes the second hydrogen‑bond contact with ERα residues Glu353 and Arg394, reducing binding affinity by approximately 8‑fold [1]. The constrained derivative 5b (PDB 4IV4), which bears an isobutyl substituent in place of the benzyl group, exhibits a 5‑fold loss in transcriptional potency relative to the target compound [2].

Binding Affinity (RBA)
Class-level
12% vs. 1.5% (estradiol=100%)
Resorcinol motif critical for ERα engagement
Competitive radiometric binding assay
Structure–activity relationship Resorcinol Hydrogen bonding

Selectivity Against ERβ: Differential Subtype Profile

The target compound exhibits moderate selectivity for ERα over ERβ (ERα/ERβ ratio ≈ 4), whereas the unconstrained indazole estrogen 10a is essentially non‑selective (ratio ≈ 1) [1]. This selectivity profile is desirable for studies focused on ERα‑driven biology without confounding ERβ modulation.

ERα/ERβ Selectivity
Reported
4-fold (IC50 45 nM vs. 180 nM)
Supports ERα-focused pathway studies
Fluorescence polarization competition assay
ERβ selectivity Subtype selectivity Binding affinity

Cellular Proliferation Phenotype: Constrained vs. Dynamic Ligands in MCF‑7 Cells

At 100 nM, the constrained ligand elicits a 2.3‑fold increase in MCF‑7 cell number after 6 days, which is fully reversed by the pure anti‑estrogen fulvestrant [1]. Under identical conditions, the dynamic ligand WAY-169916 gives a 1.4‑fold increase, indicating that constrained binding is inherently more efficacious for driving ERα‑dependent proliferation [1].

MCF-7 Proliferation
Head-to-head
2.3-fold (target) vs. 1.4-fold (WAY-169916)
Supports cell-proliferation endpoint comparison
6-day treatment, 100 nM, vehicle-controlled
Cell proliferation MCF-7 Phenotypic screening

1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-: Highest‑Value Experimental Use Cases


Dissecting ERα Allosteric Signaling Pathways in Breast Cancer Models

The compound’s constrained binding mode ensures a homogeneous receptor conformation, enabling unambiguous assignment of GREB1‑dependent proliferative signaling. In MCF‑7 xenograft studies, it can serve as a pathway‑selective agonist to benchmark the efficacy of novel ERα degraders or coactivator‑recruitment inhibitors [1].

Structural Biology of Nuclear Receptor–Ligand Complexes

With a single, well‑resolved pose in the ERα ligand‑binding pocket at 2.06 Å, this compound is ideal for crystallographic fragment‑screening campaigns that require a rigid, high‑occupancy reference ligand [1]. It can also be used as a positive control in HDX‑MS experiments probing ligand‑induced conformational dynamics [2].

Calibrating TR‑FRET Coactivator Recruitment Assays

The prolonged SRC‑3 coactivator residence time (t½ > 60 min) makes the compound a suitable calibration standard for high‑throughput TR‑FRET screens seeking to identify ligands with sustained coactivator engagement [1]. Its distinct kinetic profile helps distinguish simple binders from functionally efficacious ligands.

Chemical Biology Tool for ERα‑ vs. ERβ‑Selective Pharmacology

The 4‑fold ERα selectivity allows researchers to probe ERα‑specific biology in tissues co‑expressing both subtypes (e.g., osteoblasts, vascular endothelium) without the confounding influence of ERβ activation [1]. This is particularly valuable for validating ERα‑targeted PET tracer candidates derived from the indazole scaffold [2].

Application
Selection Property
Validation Focus
Breast cancer pathway dissection
Constrained binding-mode consistency
GREB1 endpoint comparison with degraders
Crystallographic fragment screening
Single-pose high-occupancy reference ligand
HDX-MS conformational dynamics
TR-FRET assay calibration
Sustained coactivator residence time
Kinetic discrimination of functional ligands
ERα-subtype specific biology
4-fold ERα selectivity
Subtype-specific PET tracer validation
Quote Request

Request a Quote for 1,3-Benzenediol, 4-[2-(phenylMethyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.